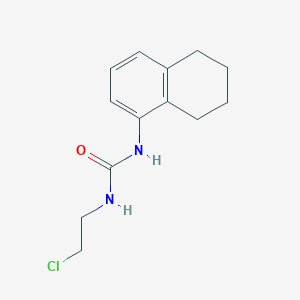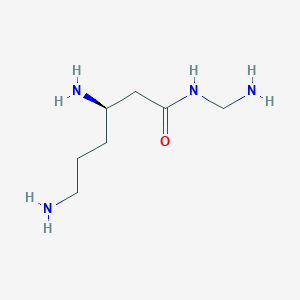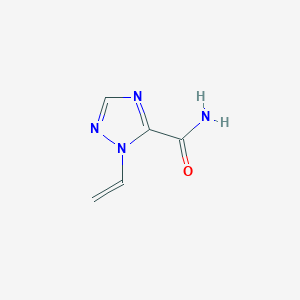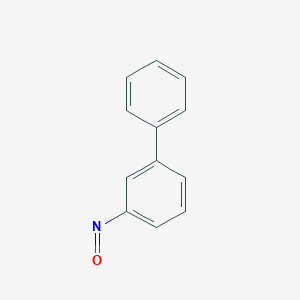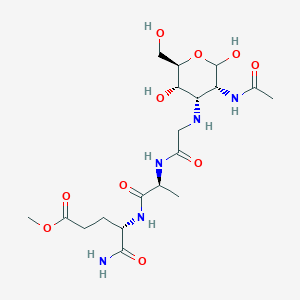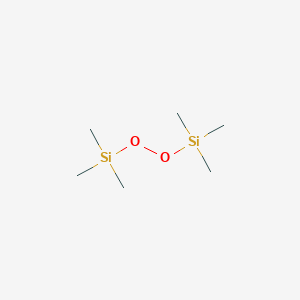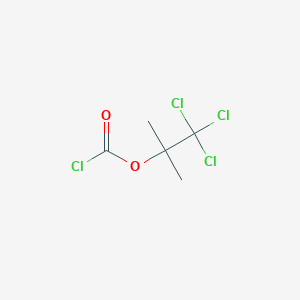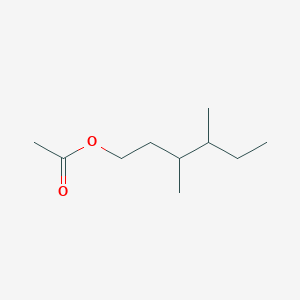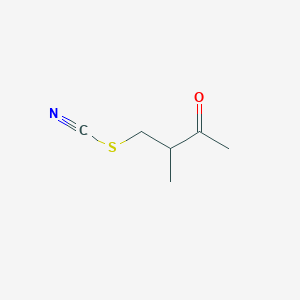
2-Methyl-3-oxobutyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-oxobutyl thiocyanate is a chemical compound that belongs to the family of isothiocyanates. It is commonly used as a reagent in organic synthesis and is known for its strong odor and pungent taste. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and food science.
作用機序
The mechanism of action of 2-Methyl-3-oxobutyl thiocyanate is not fully understood. However, it is believed to exert its effects through the formation of reactive intermediates that can interact with cellular components, leading to cell death or inhibition of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-3-oxobutyl thiocyanate can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to have antimicrobial properties, including activity against bacteria and fungi.
実験室実験の利点と制限
One advantage of using 2-Methyl-3-oxobutyl thiocyanate in lab experiments is its high reactivity, which makes it useful for a variety of synthetic reactions. However, its strong odor and pungent taste can make it difficult to work with, and it may require special handling to prevent exposure to laboratory personnel.
将来の方向性
There are several potential future directions for research on 2-Methyl-3-oxobutyl thiocyanate. One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential as a pesticide for use in agriculture. Studies are needed to determine its effectiveness and safety in controlling pests and to assess its impact on the environment. Additionally, further studies are needed to explore its potential as a flavoring agent and preservative in food science.
合成法
The synthesis of 2-Methyl-3-oxobutyl thiocyanate can be achieved through the reaction of 2-methyl-3-oxobutanoic acid with thionyl chloride and potassium thiocyanate. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with the thiocyanate ion to produce the desired isothiocyanate.
科学的研究の応用
2-Methyl-3-oxobutyl thiocyanate has been studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit anticancer properties and has been investigated as a potential chemotherapeutic agent. In agriculture, it has been shown to have insecticidal and fungicidal properties and has been used in the development of new pesticides. In food science, it has been used as a flavoring agent and as a preservative.
特性
CAS番号 |
100850-70-2 |
|---|---|
分子式 |
C6H9NOS |
分子量 |
143.21 g/mol |
IUPAC名 |
(2-methyl-3-oxobutyl) thiocyanate |
InChI |
InChI=1S/C6H9NOS/c1-5(6(2)8)3-9-4-7/h5H,3H2,1-2H3 |
InChIキー |
FZVUFHSECFXODA-UHFFFAOYSA-N |
SMILES |
CC(CSC#N)C(=O)C |
正規SMILES |
CC(CSC#N)C(=O)C |
同義語 |
Thiocyanic acid, 2-methyl-3-oxobutyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



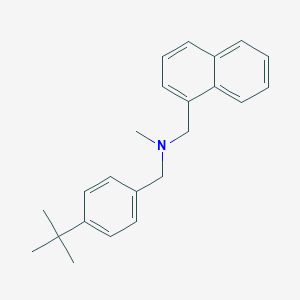

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)
